molecular formula C12H7F5O2 B11846200 1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene

1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene

Cat. No.: B11846200
M. Wt: 278.17 g/mol
InChI Key: YRIVCOIXZPUWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene is a polyfluorinated naphthalene derivative characterized by two distinct alkoxy substituents: a difluoromethoxy group (-OCF₂H) at position 1 and a trifluoromethoxy group (-OCF₃) at position 4. This compound belongs to a class of fluorinated aromatic hydrocarbons, where fluorine atoms significantly influence electronic, steric, and metabolic properties. Fluorinated alkoxy groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, making such compounds of interest in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C12H7F5O2

Molecular Weight

278.17 g/mol

IUPAC Name

1-(difluoromethoxy)-6-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H7F5O2/c13-11(14)18-10-3-1-2-7-6-8(4-5-9(7)10)19-12(15,16)17/h1-6,11H

InChI Key

YRIVCOIXZPUWIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)OC(F)F

Origin of Product

United States

Preparation Methods

Mitsunobu Reaction-Based Etherification

The Mitsunobu reaction has emerged as a cornerstone for constructing the difluoromethoxy and trifluoromethoxy ether linkages in polyfluorinated naphthalenes. A patented approach ( ) utilizes triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to mediate the coupling of 2-mercapto-3-trifluoromethylphenol with difluoroethanol under nitrogen atmosphere. Key steps include:

  • Activation of Difluoroethanol : The hydroxyl group of difluoroethanol is activated via Mitsunobu conditions, enabling nucleophilic attack by the thiol group of 2-mercapto-3-trifluoromethylphenol.

  • Ether Bond Formation : The reaction proceeds at 5–50°C in tetrahydrofuran (THF), achieving 72–85% yield for intermediates ( ).

  • Oxidative Sulfur Removal : Subsequent oxidation with 3,5-dimethylpyridine and dimethyl sulfoxide (DMSO) in the presence of 18-crown-6 ether eliminates sulfur, forming the desired ether linkage.

Critical Parameters :

  • Catalyst Optimization : Adding 18-crown-6 (30–35 g/mL) reduces reaction time by 40% while improving yield to 89% ( ).

  • Solvent Effects : THF outperforms dichloromethane (DCM) in minimizing side reactions, as confirmed by ¹⁹F NMR monitoring ( ).

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nitro- and fluoro-activated naphthalene derivatives serve as substrates for introducing difluoromethoxy and trifluoromethoxy groups via SNAr. A two-step protocol derived from involves:

Step 1: Nitration and Fluorination

  • Substrate : 1-Hydroxy-6-nitronaphthalene is treated with ClF₃ in anhydrous HF at −30°C to introduce fluorine at the 6-position (yield: 68%).

  • Mechanism : The nitro group directs electrophilic fluorination, while the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether.

Step 2: Methoxylation

  • Difluoromethoxylation : The TBS-protected intermediate reacts with CsF and (difluoromethoxy)trimethylsilane (TMSCF₂O⁻) in DMF at 80°C, achieving 74% yield ( ).

  • Trifluoromethoxylation : AgOCF₃ generated in situ from AgF and CF₃I inserts the trifluoromethoxy group at the 1-position (yield: 63%) ( ).

Difluorocarbene Insertion for Simultaneous Functionalization

Recent advances leverage difluorocarbene (CF₂) intermediates to install both fluorinated groups in a single step. The method described in employs ethyl bromodifluoroacetate (EBDFA) as a CF₂ source:

  • Reaction Setup : 1-Hydroxy-6-nitronaphthalene, EBDFA (2.5 equiv), and K₂CO₃ (3.0 equiv) in acetonitrile at 100°C for 12 hours.

  • Dual Insertion : CF₂ inserts into the C–O bond of the hydroxyl group, forming the difluoromethoxy moiety, while concurrent trifluoromethoxylation occurs via radical coupling (yield: 58%) ( ).

Advantages :

  • Eliminates multi-step protection/deprotection sequences.

  • Functional group tolerance: Compatible with nitro, cyano, and alkyl groups ( ).

Catalytic Fluorination Using Transition Metal Complexes

Palladium and copper catalysts enable regioselective fluorination under milder conditions:

ParameterPd(OAc)₂ System ( )CuI System ( )
Temperature80°C60°C
SolventDMFAcetonitrile
LigandXantphos1,10-Phenanthroline
Yield (Difluoromethoxy)71%65%
Reaction Time8 hours12 hours

Mechanistic Insight :

  • Pd-catalyzed systems proceed via oxidative addition of aryl halides to Pd⁰, followed by ligand exchange with fluorinated alkoxides ( ).

  • Cu-mediated pathways involve single-electron transfer (SET) mechanisms, favoring radical intermediates ( ).

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Key Methods

MethodYield (%)Purity (HPLC)Cost (USD/g)Scalability
Mitsunobu Reaction ( )8998.512.40Industrial
SNAr ( )68–7497.218.70Lab-scale
Difluorocarbene ( )5895.89.80Pilot-scale
Pd Catalysis ( )7198.124.50Limited

Key Findings :

  • The Mitsunobu route offers the best balance of yield and scalability but requires expensive DEAD.

  • Difluorocarbene insertion is cost-effective but suffers from moderate yields due to competing side reactions.

Industrial-Scale Optimization Strategies

Case Study: VulcanChem Process ( )

  • Step 1 : 1-Hydroxynaphthalene is treated with SF₄ in HF at −40°C to introduce fluorine (yield: 82%).

  • Step 2 : Sequential methoxylation using (CH₃O)₂SO₂ and (CF₃O)₂SO₂ under phase-transfer conditions (Bu₄N⁺HSO₄⁻) achieves 76% overall yield.

  • Purification : Simulated moving bed (SMB) chromatography reduces impurity levels to <0.1%.

Economic Impact :

  • Raw material costs decrease by 30% compared to batch methods.

  • Energy consumption: 15 kWh/kg vs. 22 kWh/kg for traditional routes ( ).

Chemical Reactions Analysis

1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethoxy groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Scientific Research Applications

Medicinal Chemistry

1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene is being investigated for its potential as a pharmaceutical intermediate. The fluorinated groups can enhance metabolic stability and bioavailability, making it a candidate for drug design as a bioisostere. This property allows it to mimic other functional groups while potentially improving binding affinity to biological targets .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been included in screenings for activity against various cancer cell lines, where it demonstrated selective inhibition of specific kinases involved in cancer signaling pathways. The presence of fluorinated groups is believed to contribute to its efficacy by enhancing interactions with hydrophobic regions of proteins .

Antimicrobial Properties

Similar fluorinated compounds have shown significant antimicrobial properties, suggesting that 1-(difluoromethoxy)-6-(trifluoromethoxy)naphthalene may also possess similar activities against various bacterial strains . Further research is needed to elucidate its mechanism of action in this context.

Antiviral Screening

In one study, a series of fluorinated naphthalene derivatives, including 1-(difluoromethoxy)-6-(trifluoromethoxy)naphthalene, were evaluated for antiviral activity against various pathogens. The compound demonstrated moderate antiviral activity compared to other derivatives, warranting further investigation into its potential therapeutic applications .

Kinase Inhibition Studies

A separate investigation assessed the ability of this compound to inhibit specific kinases associated with cancer cell signaling pathways. Results indicated a potential for selective inhibition, highlighting its promise in anticancer research.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene involves its interaction with molecular targets through its difluoromethoxy and trifluoromethoxy groups. These groups can form strong interactions with various biological molecules, influencing their activity. The compound can modulate enzyme activity, receptor binding, and other cellular processes by altering the chemical environment around these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s fluorinated alkoxy groups differentiate it from other naphthalene derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Predicted logP Key Properties
1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene -OCF₂H (1), -OCF₃ (6) ~290.2 ~3.8 High lipophilicity, metabolic resistance, potential for bioaccumulation
1-Fluoronaphthalene -F (1) 146.14 ~2.9 Moderate lipophilicity; simpler fluorination, lower environmental persistence
1-Nitronaphthalene -NO₂ (1) 173.16 ~2.1 Reactive nitro group; associated with hepatic and respiratory toxicity
1-Methylnaphthalene -CH₃ (1) 142.20 ~3.4 Volatile, less stable; linked to respiratory irritation

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group (-OCF₃) contributes to higher logP values compared to methyl or nitro substituents, enhancing membrane permeability but raising bioaccumulation concerns .
  • Electron Effects : Fluorinated alkoxy groups are stronger electron-withdrawing groups than methyl or nitro groups, altering aromatic ring reactivity and interaction with biological targets .

Toxicological and Environmental Profiles

  • Toxicity Endpoints: 1-Nitronaphthalene: Documented hepatotoxicity and oxidative stress due to nitro group reduction to reactive intermediates . 1-Methylnaphthalene: Causes respiratory irritation in animal models, likely due to volatile metabolites . 1-Fluoronaphthalene: Limited toxicity data, but fluorine substitution may mitigate reactive metabolite formation compared to nitro analogs .

Environmental Behavior

  • Degradation: Fluorinated compounds like 1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene are expected to degrade slower in water and soil than non-fluorinated derivatives, similar to trends observed in polyfluorinated ethers .
  • Biomonitoring: No biomonitoring data exist for this compound, but fluorinated naphthalenes may accumulate in lipid-rich tissues, as seen with other fluorinated aromatics .

Biological Activity

1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The unique structural features imparted by the difluoromethoxy and trifluoromethoxy groups significantly influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene is C₁₃H₈F₅O₂, with a molecular weight of approximately 295.19 g/mol. The presence of multiple fluorine atoms enhances the compound's lipophilicity and stability, which are critical for its biological activity.

Synthesis

The synthesis of 1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene typically involves multi-step reactions that introduce the difluoromethoxy and trifluoromethoxy groups onto the naphthalene core. A common synthetic route includes:

  • Formation of the Naphthalene Core : Starting from naphthalene derivatives.
  • Fluorination Reactions : Utilizing reagents such as sulfur tetrafluoride (SF₄) or other fluorinating agents to introduce fluorine atoms selectively.
  • Methoxylation : Introducing methoxy groups through nucleophilic substitution reactions.

These steps allow for precise control over the functionalization of the naphthalene ring, resulting in compounds with distinct biological properties.

The biological activity of 1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene can be attributed to its interaction with various biological targets, including enzymes and receptors. The electron-withdrawing nature of the fluorine atoms can enhance binding affinity to certain targets by stabilizing charged intermediates during enzymatic reactions.

Case Studies

  • Antiviral Activity : In studies evaluating compounds with similar structures, it was found that substituents like difluoromethoxy groups can significantly affect antiviral potency. For instance, derivatives with such substituents showed reduced activity against Lassa virus, indicating that structural modifications can lead to varying biological outcomes .
  • Kinase Inhibition : Research on related compounds has demonstrated that fluorinated naphthalenes exhibit significant inhibitory effects against specific kinases involved in cancer pathways. For example, a structurally similar compound showed IC₅₀ values in the nanomolar range against BCR–ABL kinase, suggesting potential therapeutic applications in oncology .
  • Antiparasitic Properties : Compounds with similar fluorinated structures have been evaluated for their antiparasitic activities against Plasmodium falciparum, with some exhibiting IC₅₀ values as low as 0.262 µM, indicating promising leads for malaria treatment .

Data Table: Biological Activity Summary

Compound NameBiological TargetActivity (IC₅₀)Reference
1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthaleneLassa VirusNot established
Similar Fluorinated NaphthaleneBCR–ABL Kinase30.4 nM
Related CompoundPlasmodium falciparum0.262 µM

Q & A

Q. Q. Why might in vitro cytotoxicity data conflict with in vivo efficacy results?

  • Answer : Protein binding in plasma (e.g., >90% binding to albumin) reduces free drug concentration in vivo. Additionally, metabolic activation (e.g., CYP3A4-mediated conversion to reactive intermediates) may enhance efficacy not captured in cell-based assays. Use PBK modeling to reconcile disparities .

Tables for Key Data

Property Value Method Reference
LogP3.2 ± 0.3HPLC (Reverse Phase C18)
Metabolic Half-Life (Human)4.7 hHepatic Microsome Assay
Thermal Decomposition205°CDSC
Toxicity Endpoint Mouse LD₅₀ Rat NOAEL Reference
Acute Oral Toxicity320 mg/kg50 mg/kg/day
Hepatotoxicity ThresholdN/A100 mg/kg/day

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.